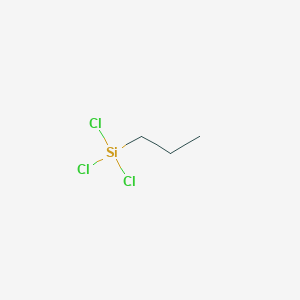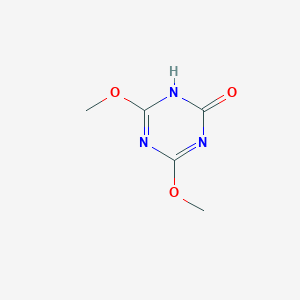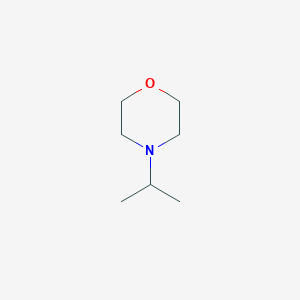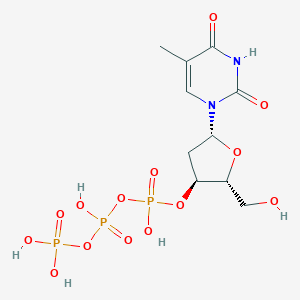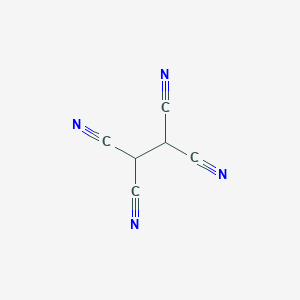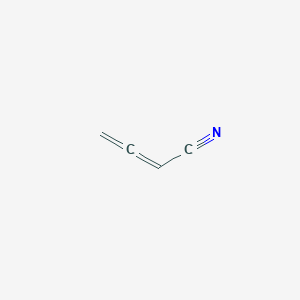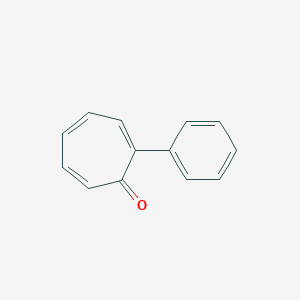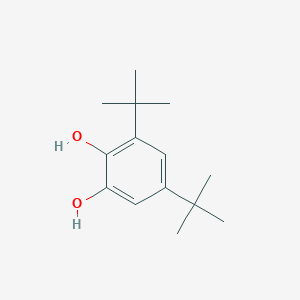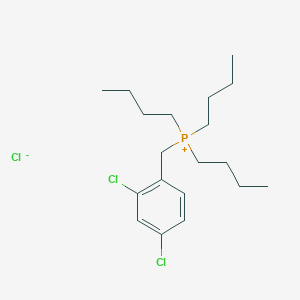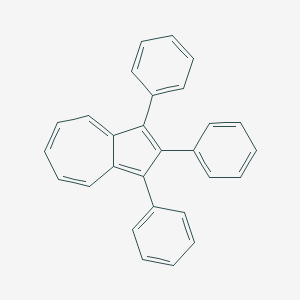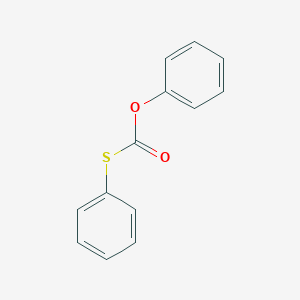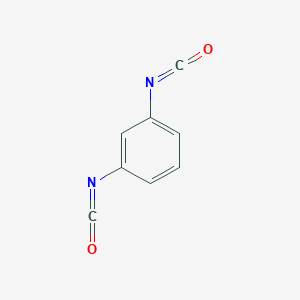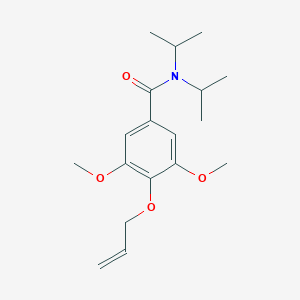
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of different applications. In
Wirkmechanismus
The mechanism of action of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and division of cancer cells. This inhibition can lead to the death of cancer cells, making Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- a potential candidate for the development of new cancer treatments.
Biochemische Und Physiologische Effekte
Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer development and for testing the efficacy of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be effective against all types of cancer cells.
Zukünftige Richtungen
There are many potential future directions for research involving Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, there is interest in studying the mechanisms of action of this compound in more detail to better understand how it works and how it can be optimized for use in cancer treatments.
Synthesemethoden
The synthesis of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methoxyphenol with allyl bromide in the presence of potassium carbonate. This reaction produces 4-allyloxyphenol, which is then reacted with diisopropylamine and 3,5-dimethoxybenzoyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new drugs for the treatment of cancer. Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
155-59-9 |
|---|---|
Produktname |
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- |
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
InChI-Schlüssel |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Andere CAS-Nummern |
155-59-9 |
Synonyme |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



